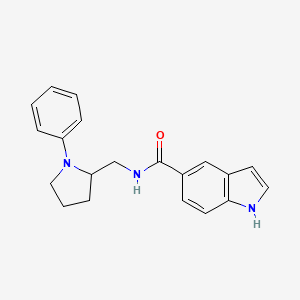
N-((1-phenylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-phenylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxamide” is a complex organic compound. It seems to contain a phenylpyrrolidine structure, which is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . This structure is the base for a series of stimulant drugs .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex, involving a phenylpyrrolidine structure and an indole-5-carboxamide group. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle .Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors in the central nervous system .
Mode of Action
It’s worth noting that similar compounds, such as ®-phenylpiracetam, have been found to be selective dopamine transporter inhibitors that moderately stimulate striatal dopamine release .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, particularly those involving neurotransmitters in the central nervous system .
Result of Action
Similar compounds have been known to have various effects on cellular function, particularly in neurons .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
PHP has several advantages for scientific research, particularly in the field of neuroscience. It is a highly potent and selective dopamine reuptake inhibitor, which makes it useful in studying the mechanisms of addiction and reward. It is also relatively easy to synthesize and can be obtained in large quantities. However, its potential for abuse and addiction makes it difficult to use in human studies, and its effects on other neurotransmitters can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on PHP. One area of interest is its potential as a treatment for addiction and other mental health disorders. Its ability to increase dopamine levels in the brain could be harnessed to develop new therapies for conditions such as depression and anxiety. Another area of research is the development of new and more selective dopamine reuptake inhibitors that could have fewer side effects and be safer for human use. Finally, more research is needed to understand the long-term effects of PHP on the brain and body, particularly in the context of chronic use and addiction.
Synthesemethoden
The synthesis of PHP involves the reaction of indole-5-carboxylic acid with 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
PHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. This property makes it useful in studying the mechanisms of addiction and reward.
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(16-8-9-19-15(13-16)10-11-21-19)22-14-18-7-4-12-23(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,13,18,21H,4,7,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCAXEPTECPIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)
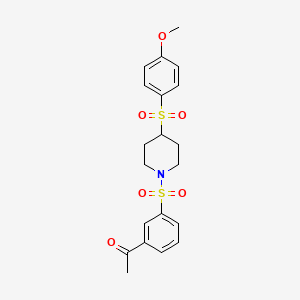
![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
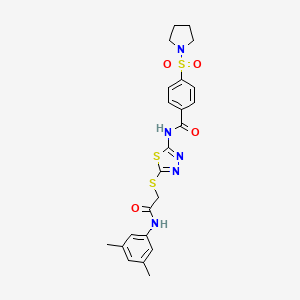

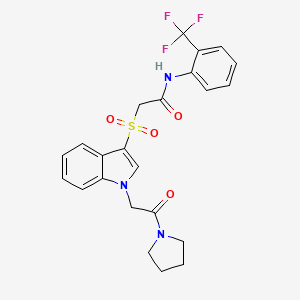
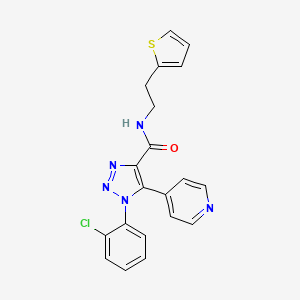
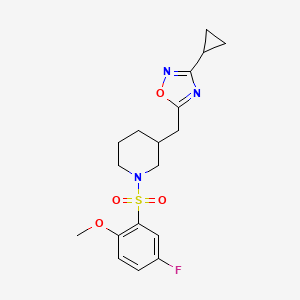
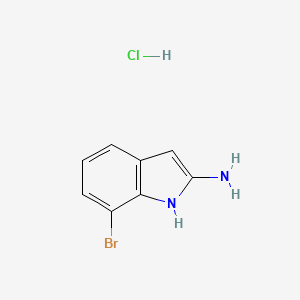
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)

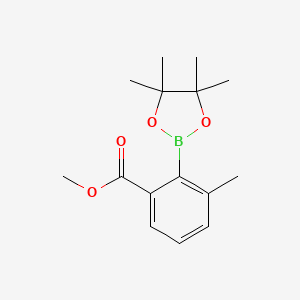
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2883872.png)